molecular formula C16H13NO7S B2482996 Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate CAS No. 957311-40-9

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate

Cat. No.: B2482996
CAS No.: 957311-40-9
M. Wt: 363.34
InChI Key: FWZLNQSGWDMVNZ-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate is a benzoate ester derivative featuring a sulfinylacetyloxy moiety linked to a 2-nitrophenyl group.

Properties

IUPAC Name

methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7S/c1-23-16(19)11-6-8-12(9-7-11)24-15(18)10-25(22)14-5-3-2-4-13(14)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZLNQSGWDMVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2-nitrophenylsulfinylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester and sulfinyl groups can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues in Benzimidazole Derivatives

Several benzimidazole-based sulfinyl compounds share structural motifs with the target molecule:

  • 2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzo[d]Imidazole: Synthesized similarly to the target compound, this derivative substitutes the benzoate ester with a benzimidazole core.
  • Compounds 3ae/3af and 3o/3p : These feature morpholinyl propoxy or methoxy groups on pyridyl rings. Their yields (73–87%) and decomposition points (98–158°C) highlight stability under synthesis conditions, possibly influenced by electron-donating substituents (e.g., methoxy groups) .

Functional Group Impact on Properties

  • Sulfinyl vs. Sulfonyl Groups : Compounds like triflusulfuron methyl ester () contain sulfonyl groups (SO2), which are more electron-withdrawing than sulfinyl (SO). This difference may alter hydrolysis rates or binding affinities in biological systems .
  • Nitro vs.

Spectroscopic and Conformational Behavior

  • NMR Trends : Benzimidazole derivatives (e.g., 3f/3g) show broad peaks for NH2 and NH groups (δ 5.6–9.0), absent in the target ester. The target’s benzoate ester carbonyl may resonate near δ 165–170 ppm (typical for esters), contrasting with urea carbonyls (δ 150–160 ppm) .
  • Conformational Flexibility : Bis-amide intermediates () exhibit slow-exchange conformers in NMR, suggesting restricted rotation. The target’s ester linkage may confer greater rigidity compared to amides .

Research Implications and Gaps

  • Reactivity Studies : The nitro group’s impact on sulfinyl stability warrants exploration, particularly in hydrolysis or redox reactions.
  • Spectroscopic Data : Future work should include 1H/13C NMR and HPLC-MS characterization of the target to resolve ambiguities in functional group behavior.

Biological Activity

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising:

  • A benzoate ester backbone
  • A nitrophenyl group
  • A sulfinylacetyl moiety

Its molecular formula is C15H13N2O5SC_{15}H_{13}N_{2}O_{5}S with a molecular weight of approximately 363.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the sulfinyl and ester groups may interact with various enzymes, potentially modulating their activity .

Key Mechanisms:

  • Oxidative Stress Modulation: The nitrophenyl group can undergo oxidation, which may affect cellular signaling pathways.
  • Enzyme Interaction: The compound's functional groups may inhibit or activate enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies suggest that derivatives of this compound may possess significant antimicrobial activity against various pathogens.
  • Anticancer Potential: Preliminary research indicates potential anticancer effects, warranting further investigation into its mechanism of action and efficacy .

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study demonstrated that compounds similar to this compound exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .
  • Anticancer Research:
    • In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The presence of the nitrophenyl group was essential for this activity, suggesting a structure-activity relationship that merits further exploration .
  • Enzyme Inhibition Studies:
    • Investigations into the enzyme inhibitory potential showed that this compound could inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes, including acid-base balance and respiration. This inhibition could have implications for treating conditions like glaucoma .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-hydroxybenzoateSimple esterPreservative
2-Nitrophenylsulfinylacetyl chlorideIntermediatePrecursor for synthesis
Methyl 4-aminobenzoateRelated amine derivativeAntimicrobial

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the sulfenylation of 2-nitrobenzenethiol derivatives followed by oxidation to the sulfinyl group using agents like hydrogen peroxide or m-chloroperbenzoic acid. Acetylation and esterification steps are then employed. Purity is ensured via column chromatography (silica gel) and recrystallization using solvents such as ethanol or ethyl acetate. Monitoring by TLC and NMR (¹H/¹³C) is critical for intermediate validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm the sulfinyl group (δ ~2.8–3.2 ppm for sulfinyl protons) and ester linkages (δ ~3.8–4.2 ppm for methoxy groups).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfinyl S=O bonds (~1040–1060 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the nitro and sulfinyl moieties .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Methodological Answer : Over-oxidation of the sulfinyl to sulfone groups can occur with prolonged exposure to strong oxidants. This is mitigated by controlled reaction times and stoichiometric use of oxidizing agents. Hydrolysis of the ester group under acidic/basic conditions is avoided by maintaining anhydrous environments and neutral pH during workup .

Advanced Research Questions

Q. How does the sulfinyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfinyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbonyl carbons. However, its stereochemical lability (due to pyramidal inversion) can lead to racemization. Chiral HPLC or asymmetric oxidation (e.g., Sharpless conditions) may be employed to control stereochemistry. Kinetic studies using polar aprotic solvents (DMF, DMSO) can elucidate substitution rates .

Q. What strategies can resolve contradictions in reported biological activities of similar sulfinyl-containing esters?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses comparing in vitro (e.g., enzyme inhibition IC₅₀) and in vivo (pharmacokinetic) data are recommended. Metabolite profiling (LC-MS) can identify degradation products that interfere with bioactivity .

Q. How to design experiments to elucidate the mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses, validated by site-directed mutagenesis of target enzymes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Continuous flow reactors improve mixing and heat transfer, reducing racemization. Asymmetric catalysis (e.g., chiral oxaziridines for sulfinyl group formation) enhances enantiomeric excess. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like optical rotation in real-time .

Data Contradiction Analysis

Q. How to address conflicting data on the stability of the sulfinyl group under varying pH conditions?

  • Methodological Answer : Contradictions may stem from buffer composition (e.g., phosphate vs. Tris buffers). Accelerated stability studies (40°C, 75% RH) with HPLC monitoring under physiologically relevant pH (1.2–7.4) can clarify degradation pathways. Comparative NMR analysis of aged samples identifies pH-sensitive functional groups .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate absorption (LogP), hepatotoxicity, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : GROMACS models membrane permeability and protein-ligand stability .

Notes on Evidence Utilization

  • References to commercial suppliers ( ) and unreliable sources (e.g., BenchChem) were excluded.
  • Emphasis placed on peer-reviewed methodologies (e.g., oxidation/reduction protocols from ) and analytical techniques ( ).

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